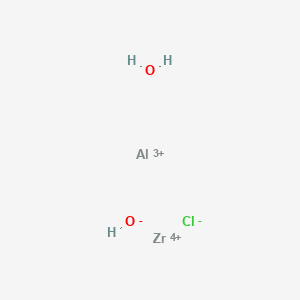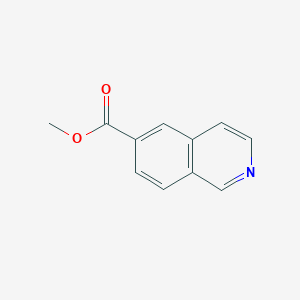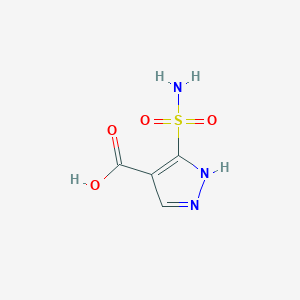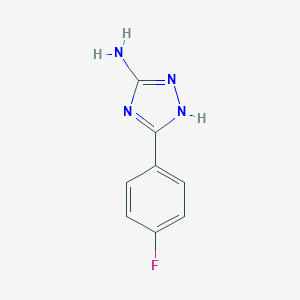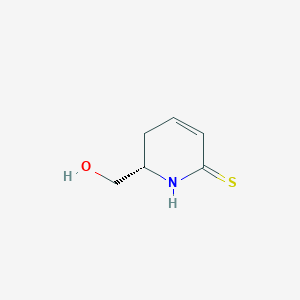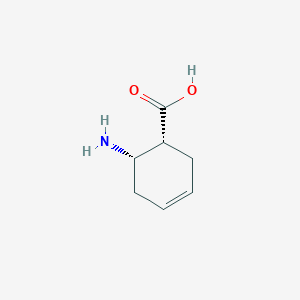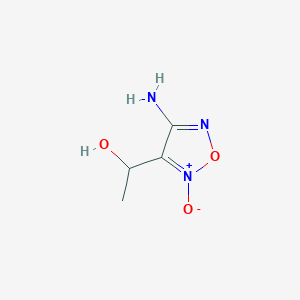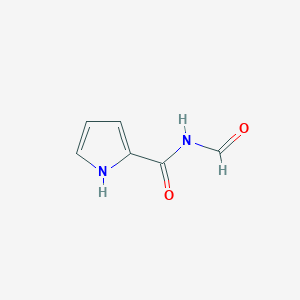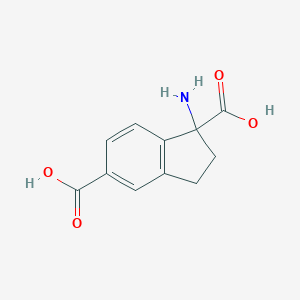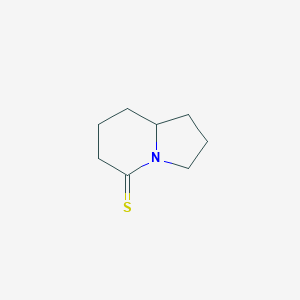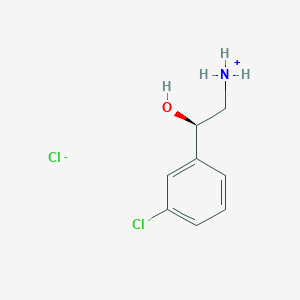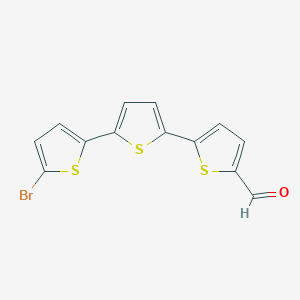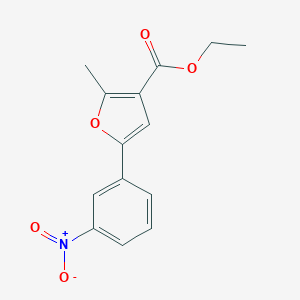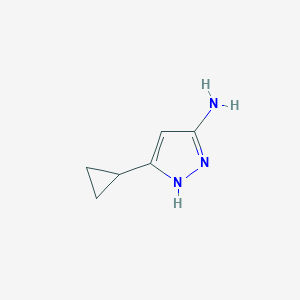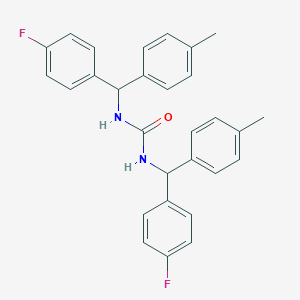
N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea, also known as BFMU, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. BFMU belongs to the family of urea derivatives, which are known for their diverse biological activities.
Mechanism Of Action
The exact mechanism of action of N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division, and its inhibition can lead to cell cycle arrest and ultimately cell death. N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea has also been shown to disrupt microtubule organization, which can further contribute to its cytotoxic activity.
Biochemical And Physiological Effects
N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea has been shown to have a significant impact on various biochemical and physiological processes. In addition to its cytotoxic activity, N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is an important trait for cancer treatment, as tumors require a blood supply to grow and metastasize. N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea has also been shown to inhibit the migration and invasion of cancer cells, which can further limit their ability to spread.
Advantages And Limitations For Lab Experiments
N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea also exhibits potent cytotoxic activity against various cancer cell lines, making it a valuable tool for cancer research. However, N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea also has some limitations. Its mechanism of action is not fully understood, which can make it challenging to interpret experimental results. N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea also exhibits some degree of toxicity towards normal cells, which can limit its therapeutic potential.
Future Directions
There are several future directions for N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea research. One area of interest is the development of N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea analogs with improved potency and selectivity towards cancer cells. Another area of interest is the exploration of N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea's potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is also a need for further research into the mechanism of action of N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea, which can help to better understand its potential therapeutic applications.
Synthesis Methods
N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea can be synthesized through a multi-step process, which involves the reaction of 4-fluorobenzylamine and 4-methylbenzylisocyanate. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to produce N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea. The overall yield of N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea synthesis is approximately 60%, making it a relatively efficient process.
Scientific Research Applications
N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea has been extensively studied for its potential use in cancer treatment. Several studies have shown that N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable trait for cancer treatment.
properties
CAS RN |
160807-91-0 |
|---|---|
Product Name |
N,N'-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea |
Molecular Formula |
C29H26F2N2O |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
1,3-bis[(4-fluorophenyl)-(4-methylphenyl)methyl]urea |
InChI |
InChI=1S/C29H26F2N2O/c1-19-3-7-21(8-4-19)27(23-11-15-25(30)16-12-23)32-29(34)33-28(22-9-5-20(2)6-10-22)24-13-17-26(31)18-14-24/h3-18,27-28H,1-2H3,(H2,32,33,34) |
InChI Key |
ZOXHVHOHWAFQOE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)NC(=O)NC(C3=CC=C(C=C3)C)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)NC(=O)NC(C3=CC=C(C=C3)C)C4=CC=C(C=C4)F |
synonyms |
1,3-bis[(4-fluorophenyl)-(4-methylphenyl)methyl]urea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



